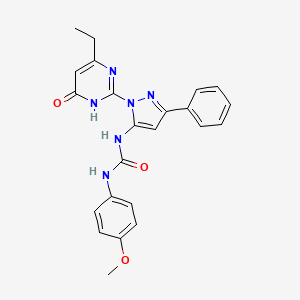![molecular formula C18H16FN3O4 B2534144 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-55-1](/img/structure/B2534144.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-(Benzo[d][1,3]dioxol-5-yl)-3-amino-5-oxopyrrolidine with 4-fluorophenyl isocyanate to form the desired product.
Starting Materials
1-(Benzo[d][1,3]dioxol-5-yl)-3-amino-5-oxopyrrolidine, 4-fluorophenyl isocyanate
Reaction
To a solution of 1-(Benzo[d][1,3]dioxol-5-yl)-3-amino-5-oxopyrrolidine in a suitable solvent, add 4-fluorophenyl isocyanate., Stir the reaction mixture at room temperature for several hours., Filter the resulting solid and wash with a suitable solvent to obtain the desired product.
作用機序
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in tumor growth, inflammation, and viral replication. It may also modulate neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
生化学的および生理学的効果
Studies have shown that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several biochemical and physiological effects. It has been shown to reduce tumor growth and inflammation in animal models. It has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus. In the brain, it has been shown to modulate neurotransmitter receptors, leading to its potential use in the treatment of anxiety and depression.
実験室実験の利点と制限
One advantage of using 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential therapeutic applications. It has been shown to have promising results in several areas, including oncology, neurology, and virology. Additionally, its synthesis method is relatively simple and can be achieved using readily available reagents.
One limitation of using this compound in lab experiments is its potential toxicity. While it has shown promising results in animal models, its toxicity profile in humans is not fully understood. Additionally, its mechanism of action is not fully elucidated, which may limit its potential use in certain applications.
将来の方向性
There are several future directions for the research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the evaluation of its toxicity profile in humans is necessary to determine its safety for use in clinical trials. Finally, the exploration of its potential use in combination therapy with other compounds may lead to the development of more effective treatments for various diseases.
科学的研究の応用
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have potential as an analgesic and anxiolytic agent.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c19-11-1-4-14(5-2-11)22-9-13(8-17(22)23)21-18(24)20-12-3-6-15-16(7-12)26-10-25-15/h1-7,13H,8-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWLOJYTGKGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)
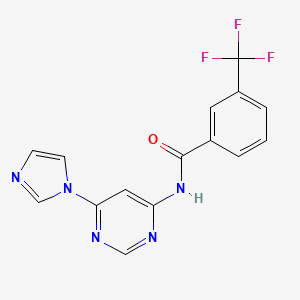
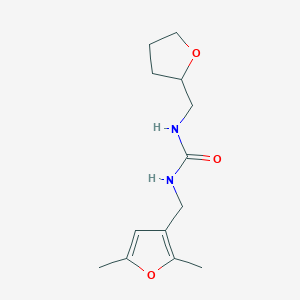
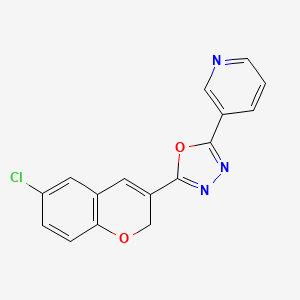
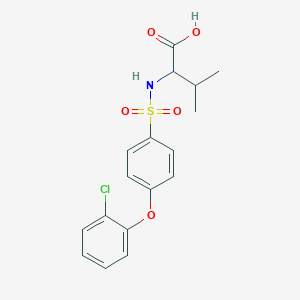
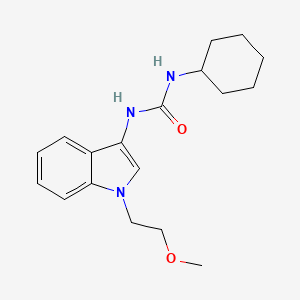
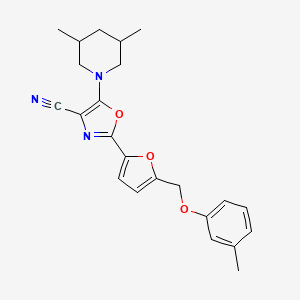
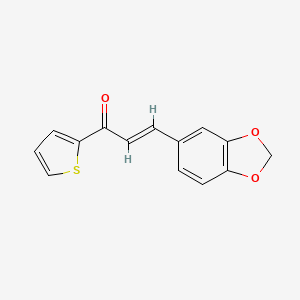
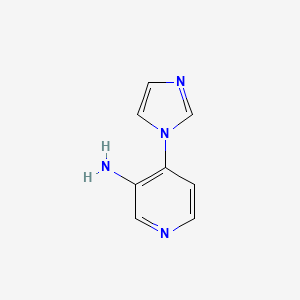
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)
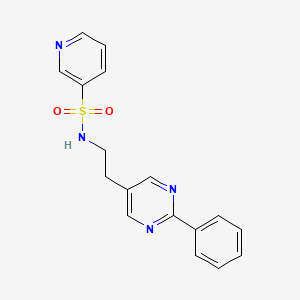
![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)
